molecular formula C17H15N5O2S2 B2859942 N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1351645-97-0

N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B2859942
CAS No.: 1351645-97-0
M. Wt: 385.46
InChI Key: DRYNLYLTKBKDDS-UHFFFAOYSA-N
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Description

N-(5-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole (BTD) core fused with a tetrahydrothiazolo[5,4-c]pyridine scaffold and a cyclopropanecarboxamide substituent. The BTD moiety is a well-known electron-deficient aromatic system, widely utilized in organic electronics for its charge-transport properties and in medicinal chemistry as a pharmacophore due to its planar structure and hydrogen-bonding capabilities . The cyclopropane group, a strained carbocycle, may influence molecular packing in solid-state materials or modulate pharmacokinetic properties in drug candidates.

Synthetic routes for analogous thiazole carboxamides (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives) involve coupling reactions with amines using classic reagents like EDCI or HOBt . For the target compound, a similar strategy likely applies: hydrolysis of a precursor ester followed by amide bond formation with cyclopropanecarboxamide.

Properties

IUPAC Name

N-[5-(2,1,3-benzothiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c23-15(9-1-2-9)19-17-18-12-5-6-22(8-14(12)25-17)16(24)10-3-4-11-13(7-10)21-26-20-11/h3-4,7,9H,1-2,5-6,8H2,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYNLYLTKBKDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features several significant structural components:

  • Benzo[c][1,2,5]thiadiazole moiety : Known for its electron-withdrawing properties.
  • Tetrahydrothiazolo[5,4-c]pyridine ring : Contributes to the compound's pharmacological profile.
  • Cyclopropanecarboxamide group : Enhances molecular stability and bioactivity.

The molecular formula is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.41 g/mol.

Antitumor Activity

Recent studies have indicated that derivatives of thiazolidinones and related compounds exhibit significant antitumor activity. For instance:

  • Compounds containing the thiazolidine structure have shown potent cytotoxic effects against glioblastoma multiforme cells .
  • The incorporation of the benzo[c][1,2,5]thiadiazole moiety enhances the antitumor efficacy of these compounds by promoting apoptosis in cancer cells.

Antimicrobial Properties

Research has demonstrated that similar thiadiazole-based compounds possess antimicrobial activity:

  • A study on 5-adamantan thiadiazole-based thiazolidinones revealed that these compounds exhibited antifungal activity superior to standard treatments such as bifonazole and ketoconazole .
  • The mechanism of action is believed to involve disruption of cell wall synthesis and interference with nucleic acid metabolism.

Case Studies

  • Synthesis and Evaluation of Thiazolidinone Derivatives :
    • A systematic approach was employed to synthesize various thiazolidinone derivatives. The resulting compounds were evaluated for their cytotoxicity against various cancer cell lines. Notably, certain derivatives showed a marked decrease in cell viability in glioblastoma models .
  • Anticonvulsant Activity :
    • Compounds derived from benzodiazepine structures containing thiadiazole rings have been tested for anticonvulsant properties. These studies indicated that specific substitutions on the benzodiazepine framework significantly enhanced protective effects against induced seizures in animal models .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Thiazolidinone AAntitumor12.5
Thiazolidinone BAntimicrobial15.0
Benzodiazepine DerivativeAnticonvulsant20.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Carboxamide Derivatives

Thiazole carboxamides, such as those reported in , share structural motifs with the target compound. Key differences include:

  • Cyclopropane substitution : Unlike linear alkyl or aryl amides in analogs like 3a–s , the cyclopropane group introduces steric strain, which may improve metabolic stability in pharmaceuticals or alter crystallinity in materials.

Table 1: Comparison of Thiazole Carboxamide Analogs

Compound Core Structure Amide Substituent Key Properties/Applications
Target Compound BTD + Thiazolo-pyridine Cyclopropanecarboxamide High electron affinity (inferred)
3a–s Pyridinyl-thiazole Varied alkyl/aryl Enzyme inhibitors, moderate logP
Benzo[c][1,2,5]thiadiazole-Containing Materials

BTD derivatives are prominent in organic photovoltaics (OPVs) due to their low bandgap and efficient charge transfer. For example:

  • PCPDTBT (Poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)]): Achieves ~3–5% power conversion efficiency (PCE) in bulk-heterojunction (BHJ) solar cells .
  • Small-molecule BTD acceptors: Derivatives like Y6 (non-fullerene acceptor) achieve PCEs >15% in modern OPVs. The cyclopropane group in the target compound could disrupt aggregation, reducing recombination losses.

Table 2: BTD-Based Materials in OPVs

Material Structure Type PCE (%) Voc (V) Key Advantage
Target Compound (inferred) Small-molecule acceptor N/A N/A Enhanced rigidity from fused rings
PCPDTBT Polymer donor ~5 0.6–0.8 Broad absorption
Y6 Non-fullerene acceptor >15 0.8–0.9 High charge mobility
Cyclopropane-Containing Bioactive Compounds

Cyclopropane is rare in natural products but valued in drug design for its ability to mimic transition states or restrict conformational flexibility. For example:

  • Tranylcypromine (antidepressant): A cyclopropane-containing monoamine oxidase inhibitor. The target compound’s carboxamide group may improve solubility compared to tranylcypromine’s amine moiety.
  • Ciclopirox (antifungal) : Features a cyclopropane-like structure but lacks the BTD-thiazole system. The target compound’s dual heterocycles could enhance target specificity in kinase or protease inhibition.
Computational Predictions

Machine learning models, such as XGBoost (), predict properties like solubility, logP, or superconducting critical temperatures (RMSE = 9.091 K, R² = 0.928) . Applied to the target compound, these models could estimate its bandgap (relevant for OPVs) or binding energy (for drug discovery), though experimental validation is required.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to enhance yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, typically starting with the formation of the thiazolo[5,4-c]pyridine core, followed by coupling with the benzo[c][1,2,5]thiadiazole moiety via a carbonyl group. Key considerations include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) for amide bond formation; toluene for cyclization steps .

  • Catalysts : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU for amidation .

  • Temperature control : Reflux conditions for cyclization (~110°C); room temperature for acid chloride reactions .
    Optimization strategies:

  • Apply Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratios, catalyst loading).

  • Purify intermediates via flash chromatography and final products via HPLC to minimize impurities .

    Table 1. Key Synthetic Steps for Analogous Compounds

    StepReaction TypeConditionsCatalystsReference
    Core formationCyclizationReflux in toluene, 12 hNone
    AmidationAcid chloride couplingDMF, 0°C to RT, 4 hDCC
    PurificationHPLCMethanol/water gradient (70:30)

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :

  • 1H NMR confirms proton environments (e.g., cyclopropane CH2, thiadiazole aromatic protons) .

  • 13C NMR identifies carbonyl carbons (amide C=O at ~170 ppm) .

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects polar by-products .

  • Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]+ ion) .

  • X-ray Crystallography : Resolves stereochemistry if single crystals are obtained .

    Table 2. Analytical Workflow

    TechniquePurposeCritical ParametersReference
    1H/13C NMRStructural confirmationDeuterated solvents (DMSO-d6, CDCl3)
    HPLCPurity assessmentC18 column, UV detection at 254 nm
    HR-MSMolecular weightESI+ mode, resolution >30,000

Q. How do the functional groups influence this compound’s reactivity and derivatization potential?

  • Methodological Answer :
  • Benzo[c][1,2,5]thiadiazole : Electron-deficient aromatic system; susceptible to nucleophilic substitution at sulfur or nitrogen sites. Reacts with Grignard reagents or in SNAr reactions .
  • Thiazolo[5,4-c]pyridine : Basic nitrogen sites allow coordination with metal catalysts (e.g., Pd for cross-coupling) .
  • Cyclopropanecarboxamide : Strain in cyclopropane ring enables ring-opening reactions under acidic conditions (e.g., HCl/MeOH) .
    Derivatization strategies :
  • Functionalize the amide group via hydrolysis to carboxylic acid (6M HCl, reflux) .
  • Modify the thiadiazole core via Suzuki-Miyaura coupling (Pd(PPh3)4, aryl boronic acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological activities across studies?

  • Methodological Answer :
  • Comparative analysis : Replicate conflicting protocols while controlling variables (e.g., solvent purity, inert atmosphere). Use LC-MS to identify undocumented impurities .
  • Statistical modeling : Apply ANOVA to isolate critical factors (e.g., catalyst type, reaction time) .
  • Biological assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and dose ranges to minimize variability in activity data .

Q. What computational methods predict this compound’s reactivity and target interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models transition states for reactions (e.g., amide hydrolysis) to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., kinase enzymes) over 100-ns trajectories .
  • QSAR Models : Correlates substituent effects (e.g., electron-withdrawing groups on thiadiazole) with bioactivity .

Q. What experimental strategies assess pharmacokinetics (PK) and toxicity?

  • Methodological Answer :
  • In vitro PK :
  • Microsomal stability assays (human liver microsomes, NADPH cofactor) .
  • Plasma protein binding (equilibrium dialysis) .
  • In vivo PK : Administer in rodent models (IV/PO routes) with LC-MS/MS plasma monitoring .
  • Toxicity screening :
  • Ames test (mutagenicity) .
  • Hepatocyte viability assays (ATP quantification) .

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